Cas no 28008-54-0 ((7S,9S)-9-Acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione)
![(7S,9S)-9-Acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione structure](https://fr.kuujia.com/scimg/cas/28008-54-0x500.png)
28008-54-0 structure
Nom du produit:(7S,9S)-9-Acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Numéro CAS:28008-54-0
Le MF:C33H40N2O12
Mégawatts:656.676910400391
CID:264370
(7S,9S)-9-Acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione Propriétés chimiques et physiques
Nom et identifiant
-
- 5,12-Naphthacenedione,8-acetyl-10-[[3-amino-4-O-(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)-
- (8S,10S)-8-Acetyl-10-[[4-O-(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)-3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
- Daunosamnyl-daunorubicin
- Daunosamnyl - daunorubicin
- 3-Acetyl-3,5,1
- (7S,9S)-9-Acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6
- (7S,9S)-9-Acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
-
- Piscine à noyau: 1S/C33H40N2O12/c1-12-27(37)17(34)8-22(44-12)47-32-13(2)45-21(9-18(32)35)46-20-11-33(42,14(3)36)10-16-24(20)31(41)26-25(29(16)39)28(38)15-6-5-7-19(43-4)23(15)30(26)40/h5-7,12-13,17-18,20-22,27,32,37,39,41-42H,8-11,34-35H2,1-4H3/t12-,13-,17-,18-,20-,21-,22-,27+,32+,33-/m0/s1
- La clé Inchi: HCMSUFXIFYKIOL-RPYJURNCSA-N
- Sourire: O([C@H]1C[C@@H]([C@@H]([C@H](C)O1)O[C@H]1C[C@@H]([C@@H]([C@H](C)O1)O)N)N)[C@@H]1C2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2C[C@@](C(C)=O)(C1)O)O)=O)OC)=O)O
Propriétés calculées
- Qualité précise: 656.258125
- Masse isotopique unique: 656.258125
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 14
- Comptage des atomes lourds: 47
- Nombre de liaisons rotatives: 6
- Complexité: 1210
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.5
- Surface topologique des pôles: 230
Propriétés expérimentales
- Dense: 1.51
- Point d'ébullition: 857.4°Cat760mmHg
- Point d'éclair: 472.3°C
- Indice de réfraction: 1.672
(7S,9S)-9-Acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione Littérature connexe
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
5. Book reviews
28008-54-0 ((7S,9S)-9-Acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione) Produits connexes
- 1806295-43-1(Methyl 3-amino-4-(2-chloropropanoyl)benzoate)
- 66740-05-4(boroxin, 2,4,6-tris(1-methylethyl)-)
- 1394840-27-7(3-Bromo-6-iodothieno[3,2-b]thiophene)
- 2229394-90-3(3-bromo-2-(but-3-yn-2-yl)-4-methylthiophene)
- 941888-77-3(methyl 3-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate)
- 851937-31-0(3-(furan-2-yl)methyl-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(3-methoxyphenyl)thiourea)
- 1520629-84-8(2,4(1H,3H)-Pyrimidinedione, 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-)
- 917919-51-8(tert-Butyl (5-formyl-1H-imidazol-2-yl)carbamate)
- 870196-80-8(4-Cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic Acid)
- 58564-87-7(rac-(1R,2R,4S)-7-oxabicyclo2.2.1heptan-2-amine)
Fournisseurs recommandés
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot